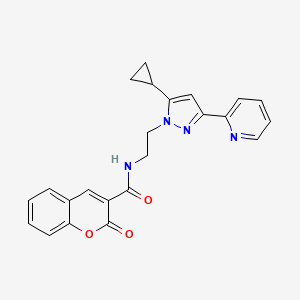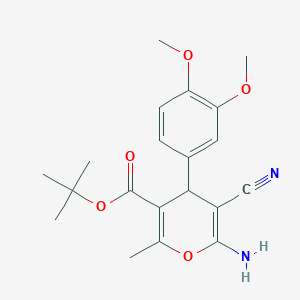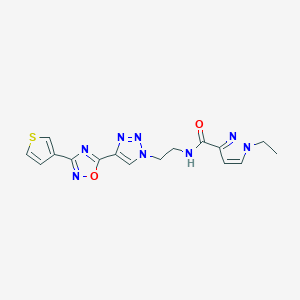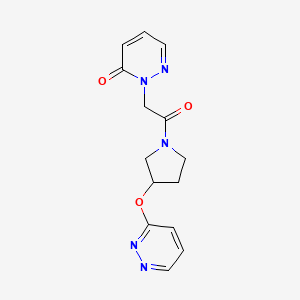
4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-((4-(1,1-Difluoroethyl)piperidin-1-yl)sulfonyl)morpholine” is a complex organic compound that contains a piperidine and a morpholine ring . Piperidine is a common structure in many pharmaceuticals and its derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Morpholine is a common solvent used in chemical reactions and is also found in various pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a morpholine ring, a sulfonyl group, and a difluoroethyl group . The exact structure would need to be confirmed using spectroscopic techniques such as NMR, IR, and mass spectrometry .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar sulfonyl group and the basic nitrogen atoms could influence its solubility in various solvents. The compound’s melting and boiling points, as well as its density and refractive index, would need to be determined experimentally .
Aplicaciones Científicas De Investigación
Ionic Liquid Crystals
Research on morpholinium compounds, including those with sulfosuccinate anions, has demonstrated their potential in the design of ionic liquid crystals. These compounds exhibit a rich mesomorphic behavior, including high-ordered smectic phases, smectic A phases, and hexagonal columnar phases, which are dependent on the type of cation and anion. The structural self-assembly into hexagonal columnar phases at room temperature suggests applications in materials science, particularly in the development of new liquid crystal displays and other electronic devices (Lava, Binnemans, & Cardinaels, 2009).
Antibiotic Modulation
4-(Phenylsulfonyl) morpholine, a compound with a morpholine group, has shown antimicrobial and modulating activity against standard and multi-resistant strains of various bacteria and fungi. The study highlights its potential in enhancing the efficacy of existing antibiotics against resistant strains, indicating its importance in addressing the growing challenge of antibiotic resistance (Oliveira et al., 2015).
Fluorinated Synthons
Research on the introduction of difluoromethylene sulfonamide groups into organic compounds has opened new avenues in the synthesis of fluorinated molecules. Such compounds are valuable in medicinal chemistry for the development of new pharmaceuticals with improved pharmacokinetic properties (Li & Liu, 2007).
Metal Oxide Solubilization
Ionic liquids functionalized with morpholinium and other groups have been explored for their ability to selectively dissolve metal oxides and hydroxides. This property is particularly useful in the recycling of metals and the processing of metal oxides, offering a more environmentally friendly alternative to traditional methods (Nockemann et al., 2008).
Modulation of Amine Basicity
Studies on the remote modulation of amine basicity by phenylsulfone and phenylthio groups have implications for the design of molecules with specific electronic properties. This research is relevant in the development of drugs where the basicity of amine groups can influence the interaction with biological targets (Martin et al., 2007).
Propiedades
IUPAC Name |
4-[4-(1,1-difluoroethyl)piperidin-1-yl]sulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O3S/c1-11(12,13)10-2-4-14(5-3-10)19(16,17)15-6-8-18-9-7-15/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGJXXDKUYUDAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)S(=O)(=O)N2CCOCC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(Trimethylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one](/img/structure/B2571332.png)

![N-(3,4-dimethylphenyl)-4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/no-structure.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)

![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2571345.png)

![N-[cyano(2,4-difluorophenyl)methyl]-4-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2571350.png)


![4-(N,N-dimethylsulfamoyl)-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2571355.png)
